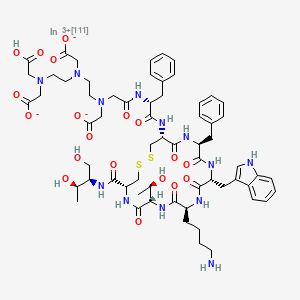
OctreoScan
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
OctreoScan, also known as Indium In-111 pentetreotide, is a radiopharmaceutical used in nuclear medicine for imaging neuroendocrine tumors. It is a synthetic analog of somatostatin, a hormone that regulates the endocrine system and affects neurotransmission and cell proliferation. This compound is particularly useful in detecting tumors that express somatostatin receptors, such as carcinoid tumors and pancreatic neuroendocrine tumors .
准备方法
OctreoScan is prepared using a kit that includes two main components: a reaction vial containing a lyophilized mixture of pentetreotide, gentisic acid, trisodium citrate, citric acid, and inositol, and a vial of Indium In-111 chloride solution. The preparation involves combining these components under specific conditions to form Indium In-111 pentetreotide . The reaction conditions are carefully controlled to ensure the correct pH and radiolabeling yield. Industrial production methods involve the synthesis of pentetreotide, followed by its conjugation with diethylenetriaminepentaacetic acid (DTPA) and subsequent radiolabeling with Indium In-111 .
化学反应分析
OctreoScan undergoes various chemical reactions, primarily involving its interaction with somatostatin receptors. The radiolabeled compound binds to these receptors, allowing for imaging of tumors. Common reagents used in the preparation include Indium In-111 chloride and DTPA-conjugated octreotide . The major product formed is Indium In-111 pentetreotide, which is used for diagnostic imaging .
科学研究应用
OctreoScan has a wide range of scientific research applications, particularly in the fields of medicine and biology. It is used for the scintigraphic localization of primary and metastatic neuroendocrine tumors . Additionally, it has applications in the diagnosis and management of conditions such as sarcoidosis and Cushing’s syndrome . In research, this compound is used to study the expression of somatostatin receptors in various tumors and to evaluate the efficacy of new therapeutic agents .
作用机制
The mechanism of action of OctreoScan involves its binding to somatostatin receptors, particularly subtype 2 (SST2), which are overexpressed in many neuroendocrine tumors . After intravenous administration, this compound binds to these receptors and is internalized by the cells through endocytosis. The radiolabeled compound is then held in lysosomes and transferred to the nucleus, allowing for imaging using gamma cameras . This mechanism enables the precise localization of tumors expressing somatostatin receptors .
相似化合物的比较
OctreoScan is unique in its high affinity for somatostatin receptors and its use of Indium In-111 as a radiolabel. Similar compounds include 131I-MIBG, which is used for imaging and treating neuroendocrine tumors, and 177Lu-DOTATATE, which is a beta-emitting radiopharmaceutical used for peptide receptor radionuclide therapy . Another alternative is 64Cu-TETA-octreotide, which has similar affinity for somatostatin receptors and is used in diagnostic imaging . These compounds differ in their radiolabels and specific applications, but all target somatostatin receptors for imaging and therapy.
属性
分子式 |
C63H84InN13O19S2 |
|---|---|
分子量 |
1502.5 g/mol |
IUPAC 名称 |
2-[2-[[2-[[(2R)-1-[[(4R,7S,10S,13R,16S,19R)-10-(4-aminobutyl)-16-benzyl-4-[[(2R,3R)-1,3-dihydroxybutan-2-yl]carbamoyl]-7-[(1R)-1-hydroxyethyl]-13-(1H-indol-3-ylmethyl)-6,9,12,15,18-pentaoxo-1,2-dithia-5,8,11,14,17-pentazacycloicos-19-yl]amino]-1-oxo-3-phenylpropan-2-yl]amino]-2-oxoethyl]-(carboxylatomethyl)amino]ethyl-[2-[carboxylatomethyl(carboxymethyl)amino]ethyl]amino]acetate;indium-111(3+) |
InChI |
InChI=1S/C63H87N13O19S2.In/c1-37(78)48(34-77)70-62(94)50-36-97-96-35-49(71-58(90)45(25-39-13-5-3-6-14-39)66-51(80)29-75(31-53(83)84)23-21-74(30-52(81)82)22-24-76(32-54(85)86)33-55(87)88)61(93)68-46(26-40-15-7-4-8-16-40)59(91)69-47(27-41-28-65-43-18-10-9-17-42(41)43)60(92)67-44(19-11-12-20-64)57(89)73-56(38(2)79)63(95)72-50;/h3-10,13-18,28,37-38,44-50,56,65,77-79H,11-12,19-27,29-36,64H2,1-2H3,(H,66,80)(H,67,92)(H,68,93)(H,69,91)(H,70,94)(H,71,90)(H,72,95)(H,73,89)(H,81,82)(H,83,84)(H,85,86)(H,87,88);/q;+3/p-3/t37-,38-,44+,45-,46+,47-,48-,49+,50+,56+;/m1./s1/i;1-4 |
InChI 键 |
ONJXCGCIKIYAPL-MLRSDOHDSA-K |
手性 SMILES |
C[C@H]([C@H]1C(=O)N[C@@H](CSSC[C@@H](C(=O)N[C@H](C(=O)N[C@@H](C(=O)N[C@H](C(=O)N1)CCCCN)CC2=CNC3=CC=CC=C32)CC4=CC=CC=C4)NC(=O)[C@@H](CC5=CC=CC=C5)NC(=O)CN(CCN(CCN(CC(=O)O)CC(=O)[O-])CC(=O)[O-])CC(=O)[O-])C(=O)N[C@H](CO)[C@@H](C)O)O.[111In+3] |
规范 SMILES |
CC(C1C(=O)NC(CSSCC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)N1)CCCCN)CC2=CNC3=CC=CC=C32)CC4=CC=CC=C4)NC(=O)C(CC5=CC=CC=C5)NC(=O)CN(CCN(CCN(CC(=O)O)CC(=O)[O-])CC(=O)[O-])CC(=O)[O-])C(=O)NC(CO)C(C)O)O.[In+3] |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


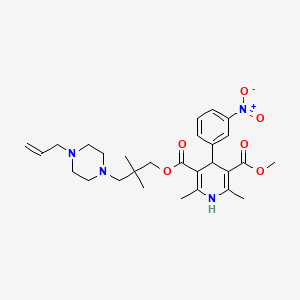
![7-Methylpentacyclo[8.8.0.02,4.02,7.011,16]octadeca-1(10),11(16),12,14-tetraene-6,14-diol](/img/structure/B10781812.png)
![7-[[2-(2-Amino-1,3-thiazol-5-yl)-2-(2-oxopyrrolidin-3-yl)oxyiminoacetyl]amino]-8-oxo-3-(pyridin-1-ium-1-ylmethyl)-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylate](/img/structure/B10781813.png)
![7-[[(2Z)-2-(2-amino-1,3-thiazol-5-yl)-2-(2-oxopyrrolidin-3-yl)oxyiminoacetyl]amino]-8-oxo-3-(pyridin-1-ium-1-ylmethyl)-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylate](/img/structure/B10781826.png)
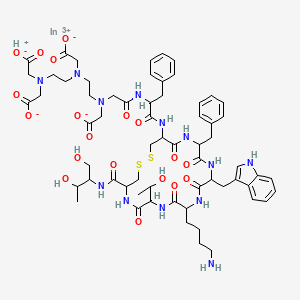
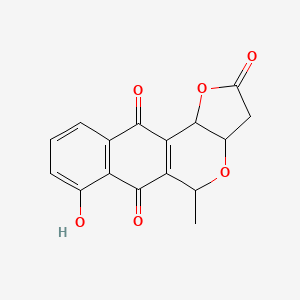
![2-[4-(4-Fluoroanilino)-5-phenylpyrrolo[2,3-d]pyrimidin-7-yl]-5-methyloxolane-3,4-diol](/img/structure/B10781840.png)
![1-{2-[Bis-(4-fluoro-phenyl)-methoxy]-ethyl}-4-(3-pyridin-3-yl-propyl)-piperazine](/img/structure/B10781861.png)
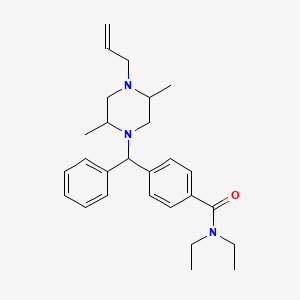
![2-[[2-[[2-[[1-[2-[[2-[[2-[[2-[[2-[[2-[[4-Amino-2-[[2-[[2-[[2-[[2-[[2-[[6-carbamimidamido-3-[[1-[3-carboxy-2-(2-propylpentanoylamino)propanoyl]pyrrolidine-2-carbonyl]amino]-2-oxohexanoyl]amino]acetyl]amino]acetyl]amino]acetyl]amino]acetyl]amino]acetyl]amino]-4-oxobutanoyl]amino]acetyl]amino]-3-carboxypropanoyl]amino]-3-phenylpropanoyl]amino]-4-carboxybutanoyl]amino]-4-carboxybutanoyl]amino]-3-methylpentanoyl]pyrrolidine-2-carbonyl]amino]-4-carboxybutanoyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]-4-methylpentanoic acid](/img/structure/B10781886.png)

![Ethyl 4-[2-[(4-amino-5-chloro-2-methoxybenzoyl)amino]-9-azabicyclo[3.3.1]nonan-9-yl]butanoate](/img/structure/B10781897.png)
![[4-[2-[[1-[[2-[[1-[[1-[[1-[(1-amino-1-oxo-3-phenylpropan-2-yl)amino]-3-carboxy-1-oxopropan-2-yl]-methylamino]-1-oxohexan-2-yl]amino]-3-(3H-indol-3-yl)-1-oxopropan-2-yl]amino]-2-oxoethyl]amino]-1-oxohexan-2-yl]amino]-2-oxoethyl]phenyl] sulfate](/img/structure/B10781909.png)
![1-[(3R,5S,8R,9R,10S,13S,14S,17S)-3-hydroxy-13-methyl-3-(trifluoromethyl)-2,4,5,6,7,8,9,10,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-17-yl]ethanone](/img/structure/B10781915.png)
